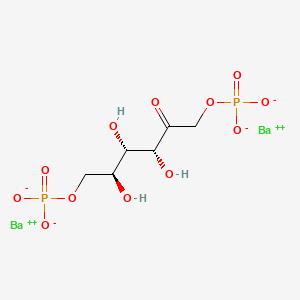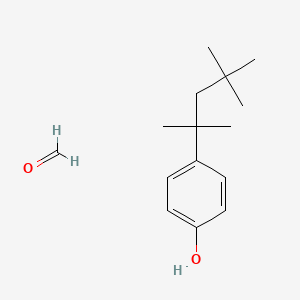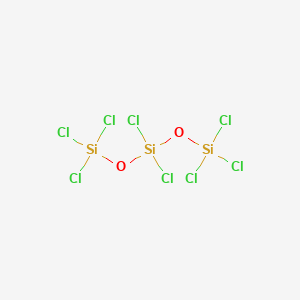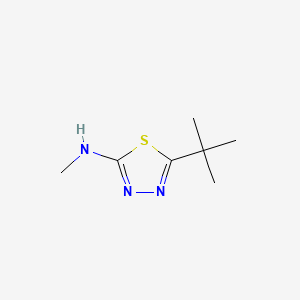
D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2)
Descripción general
Descripción
D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) is a chemical compound with a unique structure and properties. It is a white crystalline powder that is soluble in water and has a wide range of applications in scientific research. The chemical formula of D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) is C6H12O6•2Ba(H2PO4)2. It is also known as D-Fructose-1,6-bis(dihydrogen phosphate) barium salt, or simply barium fructose.
Aplicaciones Científicas De Investigación
Soil Acidity and Aluminum Activation
D-Fructose, 1,6-bis(dihydrogen phosphate), also known as F16BP, has been studied for its effects on soil acidity and aluminum activation . The R-PO4 3− group of F16BP was found to be effective in displacing the hydroxyl groups through a ligand exchange mechanism, showing a greater ameliorating effect on soil acidity than chitosan .
Improvement of Soil pH
F16BP is a better material to improve soil pH . When compared to lime and chitosan, soils treated with F16BP showed a significant improvement in soil pH .
Inhibition of Soil Acidification
While F16BP is effective in improving soil pH, chitosan is a better option to inhibit soil acidification . This is due to the significant improvement in soil pH buffering capacity (pHBC) when soils are amended with chitosan .
Retardation of Phytotoxic Al3+ Activation
Chitosan, when used in conjunction with F16BP, can retard the activation of phytotoxic Al3+ . This makes it a promising soil amendment material for use in the management of acidic soils .
Glycolysis Regulation
F16BP is essential for glycolysis to occur efficiently . It links to adenine nucleotides which regulate 6-phosphofructokinases (Pfks) that catalyze one of the rate-limiting steps of glycolysis .
Precursor for 3-Phosphoglycerate and Dihydroxyacetone Phosphate
F16BP is a common metabolic sugar and is a precursor for 3-phosphoglycerate and dihydroxyacetone phosphate in the glycolytic pathway .
Enzyme Modulation
F16BP can act as an allosteric activator for certain enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase, and as an inhibitor for acetate kinase .
Neuroprotection
F16BP has been studied as a neuroprotective agent for brain injuries .
Mecanismo De Acción
Target of Action
The primary target of D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) is the glycolytic pathway in cells . It specifically targets the enzyme 6-phosphofructokinase (Pfk), which plays a crucial role in the regulation of glycolysis .
Mode of Action
D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) interacts with its target by linking to adenine nucleotides, which regulate the activity of 6-phosphofructokinases (Pfks) . This interaction catalyzes one of the rate-limiting steps of glycolysis .
Biochemical Pathways
The compound affects the glycolytic pathway, a critical metabolic pathway in cells . By regulating the activity of Pfks, it influences the conversion of glucose into pyruvate, the end product of glycolysis . The downstream effects include the production of ATP, NADH, and pyruvate, which are essential for cellular energy production and other metabolic processes .
Pharmacokinetics
It is known to be slightly soluble in water , which may affect its bioavailability
Result of Action
The action of D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) results in the efficient occurrence of glycolysis . This leads to increased cellular energy production and can have protective effects, particularly in ischemic conditions .
Action Environment
The action of D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) can be influenced by environmental factors. For instance, it is stable under normal conditions but can hydrolyze under strong acidic conditions . It is also hygroscopic, meaning it absorbs moisture from the environment, which can affect its stability . Furthermore, it is toxic and irritating, which can influence its efficacy and safety .
Propiedades
IUPAC Name |
barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.2Ba/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+2/p-4/t3-,5-,6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWXMNPKAVQMQE-XAIJJRKESA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Ba2O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
488-69-7 (Parent) | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00910599 | |
| Record name | Dibarium 1,6-di-O-phosphonatohex-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) | |
CAS RN |
6035-52-5 | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibarium 1,6-di-O-phosphonatohex-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fructose 1,6-bis(barium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















